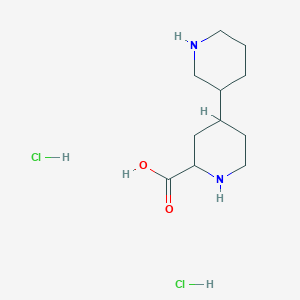

4-(piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride, also known as 4-PPP or 4-Piperidin-3-yl-piperidine-2-carboxylic acid dihydrochloride, is an organic compound with a molecular formula of C10H19Cl2NO2. It is a white crystalline solid that is soluble in water and organic solvents. 4-PPP is a derivative of piperidine, an alkaloid found in the roots of plants such as the pepper plant. 4-PPP is used in the synthesis of pharmaceuticals, as an intermediate in the production of other organic compounds, and as a reagent in biological and chemical research.

Scientific Research Applications

4-(piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride is used extensively in scientific research. It has been used as a reagent in the synthesis of other organic compounds, as a catalyst in organic reactions, and as a ligand in coordination complexes. It is also used in the synthesis of peptides and peptidomimetics, and as a substrate in the study of enzymes. In addition, 4-(piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride has been used as a pharmaceutical intermediate in the synthesis of drugs, and as a building block in the synthesis of compounds with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride is not fully understood. However, it is believed that 4-(piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride acts as a proton acceptor, allowing for the transfer of protons from one molecule to another. This enables the formation of new bonds and the rearrangement of existing bonds in organic compounds.

Biochemical and Physiological Effects

4-(piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and norepinephrine. In addition, 4-(piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride has been shown to bind to the serotonin transporter, which is involved in the regulation of serotonin levels in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride in laboratory experiments include its low cost, its availability in a variety of forms, and its wide range of applications. The main limitation of 4-(piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride is its instability in water, which can lead to degradation of the compound and the formation of byproducts.

Future Directions

The potential future applications of 4-(piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride include its use in the development of drugs and other therapeutic agents, such as inhibitors of acetylcholinesterase and monoamine oxidase, and modulators of the serotonin transporter. In addition, 4-(piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride could be used as a building block in the synthesis of peptides and peptidomimetics, and as a reagent in the synthesis of other organic compounds. Further research is needed to explore the potential of 4-(piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride as a tool in chemical and biological research.

Synthesis Methods

4-(piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride can be synthesized by a variety of methods. The most common method is the reaction of piperidine with chloroacetic acid. This reaction is carried out in an aqueous solution of sodium hydroxide and yields 4-(piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride as a white crystalline solid. Other methods for synthesizing 4-(piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride include the reaction of piperidine with acetic anhydride, the reaction of piperidine with chloroacetyl chloride, and the reaction of piperidine with ethyl chloroformate.

properties

IUPAC Name |

4-piperidin-3-ylpiperidine-2-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2.2ClH/c14-11(15)10-6-8(3-5-13-10)9-2-1-4-12-7-9;;/h8-10,12-13H,1-7H2,(H,14,15);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKMNCNLSVBEDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2CCNC(C2)C(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{6,6-difluorospiro[3.3]heptan-2-yl}methanesulfonyl chloride](/img/structure/B6603240.png)

![{2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride](/img/structure/B6603259.png)

![5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate](/img/structure/B6603313.png)

![[3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid)](/img/structure/B6603319.png)